Cas no 87883-17-8 (1-(5-nitro-3-pyridinyl)-Ethanone)
1-(5-nitro-3-pyridinyl)-Ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(5-nitro-3-pyridinyl)-Ethanone
- 1-(5-nitropyridin-3-yl)ethanone
- Ethanone, 1-(5-nitro-3-pyridinyl)-
- DTXSID90519757
- CS-0456867
- 87883-17-8
- SCHEMBL287220
- 1-(5-Nitropyridin-3-yl)ethan-1-one
- 3-Acetyl-5-nitropyridine
- SB53573
- MFCD06637578
- DB-389752
- G68393
- 1-(5-Nitro-3-pyridinyl)ethanone
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- Inchi: 1S/C7H6N2O3/c1-5(10)6-2-7(9(11)12)4-8-3-6/h2-4H,1H3
- InChI Key: AMRROBUZGNVCBL-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=NC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 166.03784206g/mol
- Monoisotopic Mass: 166.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 75.8Ų
1-(5-nitro-3-pyridinyl)-Ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E63990-1g |
1-(5-nitropyridin-3-yl)ethanone |
87883-17-8 | 98% | 1g |
¥3472.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E63990-250mg |
1-(5-nitropyridin-3-yl)ethanone |
87883-17-8 | 98% | 250mg |
¥1762.0 | 2023-09-07 | |
| Alichem | A029191966-10g |
1-(5-Nitropyridin-3-yl)ethanone |
87883-17-8 | 95% | 10g |
$1640.16 | 2023-08-31 | |
| Alichem | A029191966-25g |
1-(5-Nitropyridin-3-yl)ethanone |
87883-17-8 | 95% | 25g |
$2840.80 | 2023-08-31 | |
| Alichem | A029191966-100g |
1-(5-Nitropyridin-3-yl)ethanone |
87883-17-8 | 95% | 100g |
$6901.00 | 2023-08-31 | |
| 1PlusChem | 1P004JCA-250mg |
Ethanone, 1-(5-nitro-3-pyridinyl)- |
87883-17-8 | 98% | 250mg |
$106.00 | 2024-04-20 | |
| 1PlusChem | 1P004JCA-1g |
Ethanone, 1-(5-nitro-3-pyridinyl)- |
87883-17-8 | 98% | 1g |
$266.00 | 2024-04-20 | |
| 1PlusChem | 1P004JCA-5g |
Ethanone, 1-(5-nitro-3-pyridinyl)- |
87883-17-8 | 98% | 5g |
$1032.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527534-100mg |
1-(5-Nitropyridin-3-yl)ethan-1-one |
87883-17-8 | 98% | 100mg |
¥553.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527534-250mg |
1-(5-Nitropyridin-3-yl)ethan-1-one |
87883-17-8 | 98% | 250mg |
¥792.00 | 2024-04-27 |
1-(5-nitro-3-pyridinyl)-Ethanone Suppliers
1-(5-nitro-3-pyridinyl)-Ethanone Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-(5-nitro-3-pyridinyl)-Ethanone
Research Briefing on 1-(5-nitro-3-pyridinyl)-Ethanone (CAS: 87883-17-8) in Chemical Biology and Pharmaceutical Applications
1-(5-nitro-3-pyridinyl)-Ethanone (CAS: 87883-17-8) is a nitro-substituted pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique nitro-pyridinyl scaffold, serves as a versatile intermediate in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its role in modulating enzymatic activity, its potential as a pharmacophore in medicinal chemistry, and its utility in developing novel therapeutic agents.
In the context of drug discovery, 1-(5-nitro-3-pyridinyl)-Ethanone has been investigated for its ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The nitro group at the 5-position of the pyridine ring was found to enhance electron-withdrawing properties, thereby influencing the compound's binding affinity to target proteins.
Recent advancements in synthetic methodologies have improved the production efficiency of 1-(5-nitro-3-pyridinyl)-Ethanone. A novel catalytic system developed by researchers at MIT in 2024 enabled a 40% yield improvement in the compound's synthesis while reducing byproduct formation. This breakthrough has significant implications for scaling up production for pharmaceutical applications, addressing previous challenges in the compound's commercial viability.
Pharmacological studies have revealed interesting properties of 1-(5-nitro-3-pyridinyl)-Ethanone derivatives. A 2024 preclinical study demonstrated that certain analogs exhibited potent anti-inflammatory activity through selective inhibition of COX-2, with IC50 values in the low micromolar range. The compound's ability to penetrate the blood-brain barrier has also sparked interest in its potential for treating neurological disorders, with ongoing research exploring its application in Alzheimer's disease models.
Structural-activity relationship (SAR) studies have provided valuable insights into optimizing 1-(5-nitro-3-pyridinyl)-Ethanone derivatives for enhanced biological activity. Computational modeling approaches, including molecular docking and quantum mechanical calculations, have identified key interactions between the nitro group and target protein residues. These findings, published in a recent issue of Bioorganic Chemistry, are guiding the design of next-generation compounds with improved selectivity and reduced off-target effects.
The safety profile of 1-(5-nitro-3-pyridinyl)-Ethanone has been systematically evaluated in recent toxicological assessments. While the parent compound shows moderate cytotoxicity in hepatic cell lines at high concentrations, structural modifications have successfully mitigated these effects without compromising therapeutic potential. These developments, combined with the compound's synthetic accessibility, position it as a promising scaffold for future drug development efforts across multiple therapeutic areas.
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